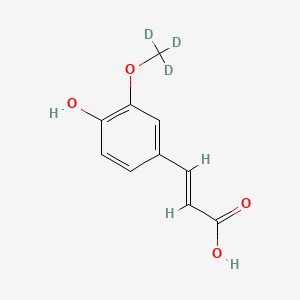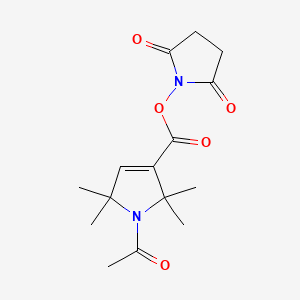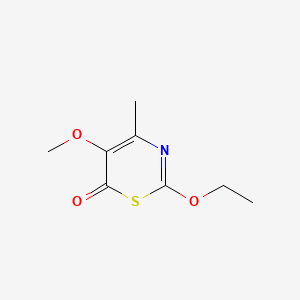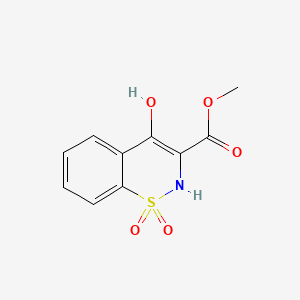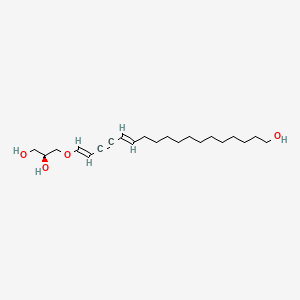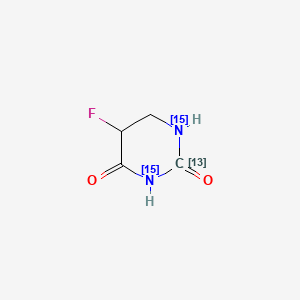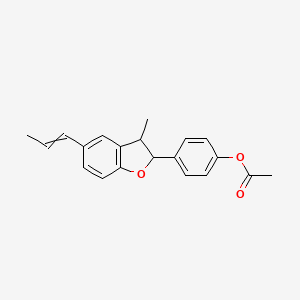
Conocarpan acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conocarpan acetate is a compound isolated from the wood of Conocarpus erectus . Its molecular formula is C20H20O3, and it has a molecular weight of 308.37 .
Synthesis Analysis
The synthesis of Conocarpan has been described in several studies . One approach is based on formal radical cyclization onto a benzene ring, involving a 5-exo-trigonal closure onto a double bond restrained within a 6-membered ring . Another route, which is shorter, is based on 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond .Molecular Structure Analysis
The molecular structure of Conocarpan acetate can be analyzed using various techniques such as atomic pair distribution function (PDF) analysis . This method is a powerful approach to study short- and intermediate-range order in materials on the nanoscale .Wissenschaftliche Forschungsanwendungen
Antinociceptive Properties : Silva et al. (2010) found that compounds including Conocarpan from Piper solmsianum leaves possess significant antinociceptive properties, suggesting potential for pain management applications (Silva et al., 2010).
Antibacterial Activity : Pessini et al. (2003) demonstrated that Conocarpan shows strong antibacterial activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, supporting its traditional use in treating bacterial infections (Pessini et al., 2003).
Phytochemical Analysis : Felipe et al. (2006) developed a method for the quantitative determination of Conocarpan in Piper regnellii, highlighting the importance of Conocarpan in phytochemical analysis (Felipe et al., 2006).
Antibacterial Compounds Isolation : Septama & Panichayupakaranant (2015) isolated antibacterial compounds including Conocarpan from Artocarpus heterophyllus, indicating its potential in antibacterial drug development (Septama & Panichayupakaranant, 2015).
Antifungal Activity : Freixa et al. (2001) identified Conocarpan as one of the antifungal neolignans isolated from Piper fulvescens, showing its effectiveness against several fungal strains (Freixa et al., 2001).
Total Synthesis and Configuration : Clive & Stoffman (2007) achieved the total synthesis of Conocarpan and established its absolute configuration, contributing to the understanding of its chemical structure (Clive & Stoffman, 2007).
Acetylcholinesterase Inhibitors : Abdel Bar et al. (2022) found that Conocarpus lancifolius, containing Conocarpan, acts as an acetylcholinesterase inhibitor, suggesting potential in treating neurodegenerative diseases (Abdel Bar et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Conocarpan acetate is a bioactive compound used in life sciences research . .
Mode of Action
It has been found that conocarpan, a related compound, exhibits promising antinociceptive properties . This suggests that Conocarpan acetate may interact with pain receptors or related targets, leading to a reduction in the perception of pain. More research is needed to confirm this and to understand the exact mechanisms involved.
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, is a fundamental biochemical pathway that could potentially be influenced by acetate-based compounds
Eigenschaften
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


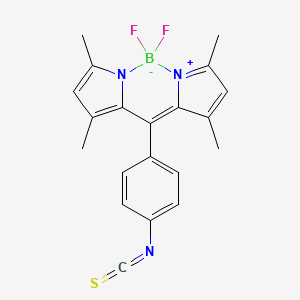
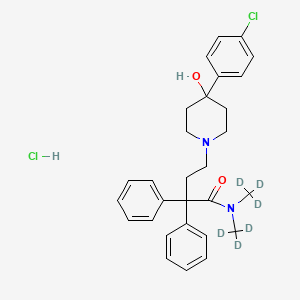
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

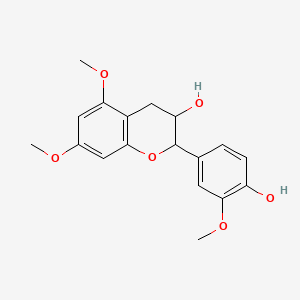
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
